5-Fluoro-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

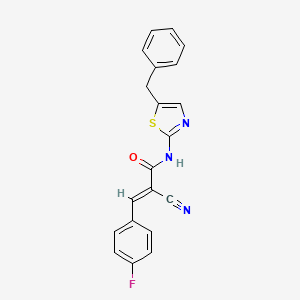

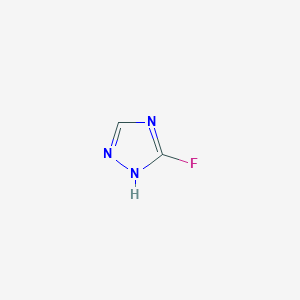

5-Fluoro-1H-1,2,4-triazole is a heterocyclic compound with a molecular weight of 87.06 . It is a powder form substance .

Synthesis Analysis

The synthesis of 5-Fluoro-1H-1,2,4-triazole involves various methods. One approach involves the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN . Another method involves the synthesis of 5-trifluoromethyl 1,2,4-triazoles via the [3 + 2]-cycloaddition of nitrile imines .Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-1,2,4-triazole is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-1H-1,2,4-triazole are diverse. For instance, the compound can undergo [3 + 2]-cycloaddition with nitrile imines . Furthermore, the compound can be incorporated into peptides .Physical And Chemical Properties Analysis

5-Fluoro-1H-1,2,4-triazole is a powder form substance with a melting point of 131-132 degrees Celsius .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The 1,2,4-triazole core plays a crucial role in drug development. Several therapeutically important agents incorporate this scaffold, including:

- Antifungal Agents : Itraconazole , posaconazole , and voriconazole contain the 1,2,4-triazole moiety and are used in clinical therapy .

Materials Science and Photoconductors

The 1,2,4-triazole scaffold finds applications in materials science, including the production of photoconductors for replication systems .

Biological Activities and Therapeutic Potential

1,2,4-Triazoles exhibit diverse biological activities, such as antifungal, antibacterial, antitubercular, antiviral, anti-inflammatory, anticancer, and analgesic effects. Notable molecules containing the 1,2,4-triazole core include deferasirox , 3-triazolylphenylsulfide , and sitagliptin .

Safety and Hazards

Mechanism of Action

Target of Action

5-Fluoro-1H-1,2,4-triazole is a derivative of the triazole family . Triazoles are known to have broad biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . .

Mode of Action

Triazoles, in general, are known to interact with various biological targets due to their ability to form a variety of non-covalent bonds with enzymes and receptors . This interaction induces a broad spectrum of biological activities .

Biochemical Pathways

Triazoles and their derivatives are known to impact a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .

Pharmacokinetics

The water solubility of triazoles suggests that they may be readily absorbed and distributed in the body .

Result of Action

Given the broad biological activities of triazoles, it can be inferred that 5-fluoro-1h-1,2,4-triazole likely has a wide range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-1H-1,2,4-triazole. For instance, its water solubility suggests that it may be mobile in the environment and may spread in water systems .

properties

IUPAC Name |

5-fluoro-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBHMFCHWRGFAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2414717.png)

![2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2414726.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-3-ylmethanone](/img/structure/B2414733.png)